molecular formula C9H11N5O B11895938 8-(oxolan-2-yl)-7H-purin-6-amine CAS No. 51015-49-7

8-(oxolan-2-yl)-7H-purin-6-amine

Katalognummer: B11895938
CAS-Nummer: 51015-49-7
Molekulargewicht: 205.22 g/mol
InChI-Schlüssel: BYMXZKPHIWMGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is a compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structure of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine, which includes a tetrahydrofuran ring attached to the purine base, makes it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a tetrahydrofuran-containing reagent. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the tetrahydrofuran ring .

Wissenschaftliche Forschungsanwendungen

8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, particularly in relation to nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    Zalcitabine: A nucleoside analog used in the treatment of HIV.

    Tegafur: A chemotherapeutic prodrug that is metabolized into 5-fluorouracil.

Uniqueness: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is unique due to its specific combination of a purine base with a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

51015-49-7

Molekularformel

C9H11N5O

Molekulargewicht

205.22 g/mol

IUPAC-Name

8-(oxolan-2-yl)-7H-purin-6-amine

InChI

InChI=1S/C9H11N5O/c10-7-6-9(12-4-11-7)14-8(13-6)5-2-1-3-15-5/h4-5H,1-3H2,(H3,10,11,12,13,14)

InChI-Schlüssel

BYMXZKPHIWMGLE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=NC3=NC=NC(=C3N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.